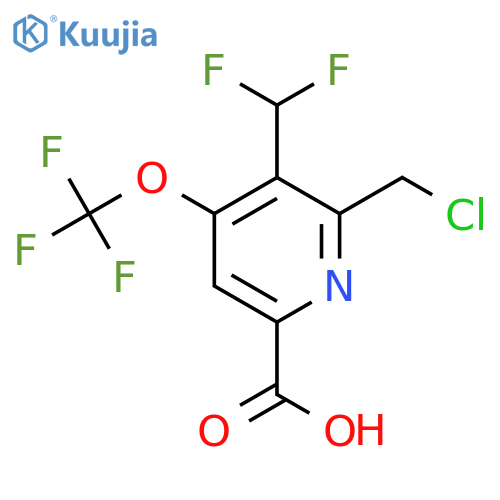Cas no 1805953-16-5 (2-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylic acid)

2-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylic acid
-
- インチ: 1S/C9H5ClF5NO3/c10-2-4-6(7(11)12)5(19-9(13,14)15)1-3(16-4)8(17)18/h1,7H,2H2,(H,17,18)
- InChIKey: DODDQLHAUFOKGS-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C(F)F)=C(C=C(C(=O)O)N=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 328
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 2.9
2-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029077303-1g |
2-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylic acid |
1805953-16-5 | 97% | 1g |
$1,504.90 | 2022-04-01 |
2-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylic acid 関連文献
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
2-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylic acidに関する追加情報
Comprehensive Analysis of 2-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylic acid (CAS No. 1805953-16-5)
2-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylic acid (CAS No. 1805953-16-5) is a highly specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique trifluoromethoxy and difluoromethyl substituents, is a key intermediate in the synthesis of advanced bioactive molecules. Its structural complexity and functional group diversity make it a valuable candidate for drug discovery and material science applications.
The growing interest in fluorinated pyridine derivatives stems from their enhanced metabolic stability and bioavailability, which are critical factors in modern drug design. Researchers are increasingly exploring compounds like 2-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylic acid to develop novel therapeutics for conditions such as inflammatory diseases and microbial infections. The compound's CAS No. 1805953-16-5 serves as a unique identifier in global chemical databases, facilitating precise tracking and regulatory compliance.
One of the most searched questions in the field is: "What are the applications of fluorinated pyridines in medicine?" This compound addresses this query by demonstrating potential as a building block for kinase inhibitors and GPCR modulators. Its chloromethyl and carboxylic acid moieties provide versatile handles for further chemical modifications, enabling the creation of targeted drug candidates with improved pharmacokinetic profiles.
In agrochemical applications, the trifluoromethoxy group in CAS No. 1805953-16-5 contributes to enhanced lipophilicity, a property highly sought after in crop protection agents. Recent studies highlight its role in developing next-generation fungicides with reduced environmental persistence. This aligns with the trending search term "eco-friendly fluorinated pesticides," reflecting the industry's shift toward sustainable solutions.
The synthesis of 2-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylic acid involves sophisticated fluorination techniques, a topic frequently searched as "modern fluorination methods in heterocyclic chemistry." Advanced procedures like electrochemical fluorination and transition-metal-catalyzed reactions are employed to achieve the precise substitution pattern observed in this molecule. These methods ensure high yield and purity, meeting the stringent requirements of industrial applications.
Analytical characterization of CAS No. 1805953-16-5 typically combines NMR spectroscopy, mass spectrometry, and HPLC techniques. The presence of multiple fluorine atoms creates distinctive spectral patterns that aid in structural verification—a subject often queried as "how to interpret fluorine NMR spectra." These analytical challenges underscore the importance of specialized instrumentation in quality control processes.
From a commercial perspective, the global market for fluorinated pyridine intermediates is projected to grow at 6.8% CAGR through 2030, driven by demand in Asia-Pacific pharmaceutical hubs. This compound's unique substitution pattern positions it as a high-value specialty chemical, with current research focusing on scalable production methods to meet increasing demand.
Environmental and safety considerations for 2-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylic acid follow standard laboratory protocols for fluoroorganics. Proper handling procedures address common search queries like "best practices for fluorochemical storage" and "waste disposal of halogenated compounds." These protocols ensure compliance with international chemical safety standards while maintaining research productivity.
Future research directions for CAS No. 1805953-16-5 may explore its potential in materials science, particularly in electronic applications where fluorinated aromatics serve as dielectric components. This aligns with emerging searches for "fluorinated materials for organic electronics," highlighting the compound's versatility beyond traditional chemical applications.
1805953-16-5 (2-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylic acid) 関連製品
- 284029-63-6(2-(3-Fluorophenoxy)ethanimidamide)
- 2580223-00-1(1-(4-{(benzyloxy)carbonylamino}phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid)
- 2418708-95-7(Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate)
- 886927-93-1(N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-3,5-dimethoxybenzamide)
- 1217862-64-0(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol)
- 1804131-50-7(5-(1-Chloro-2-oxopropyl)-2-methylphenylacetic acid)
- 451511-79-8(N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide)
- 149117-85-1(ethyl (R)-2-Boc-amino-4-pentenoate)
- 942013-93-6(N-3-methoxy-4-(2-oxopiperidin-1-yl)phenyl-2-(3-methylphenoxy)acetamide)
- 1804910-40-4(Ethyl 5-cyano-3-fluoro-2-methoxybenzoate)



